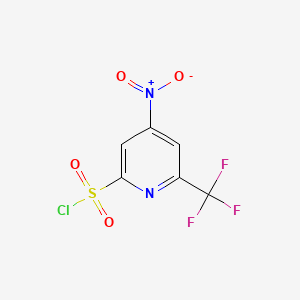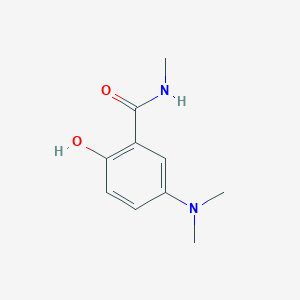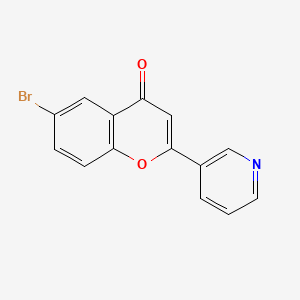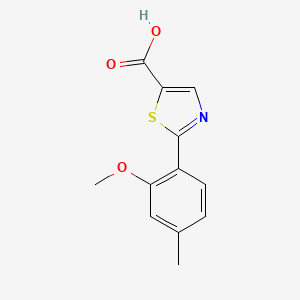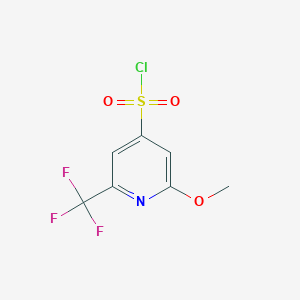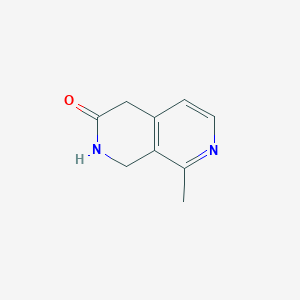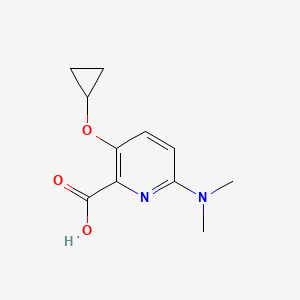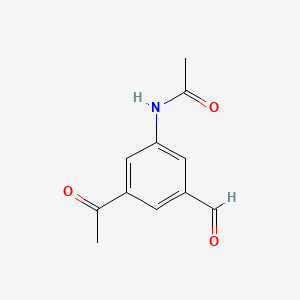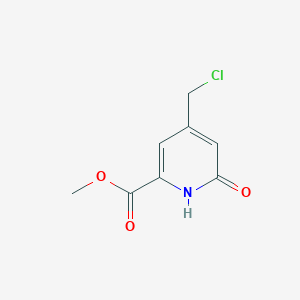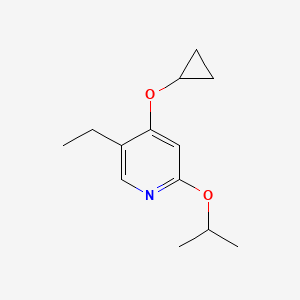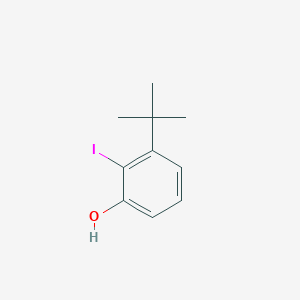![molecular formula C6H4ClN3O B14844964 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,4-D]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 2-position and a keto group at the 5-position further enhances its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction mixture is then treated with aqueous hydrogen chloride solution to facilitate cyclization and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the keto group, potentially leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Hydroxyl derivatives.
Substitution: Substituted pyrrolo[3,4-D]pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features and potential as a kinase inhibitor.
Pyrrolo[2,3-D]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 2-position and keto group at the 5-position make it particularly suitable for targeted chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C6H4ClN3O |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
2-chloro-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11) |
Clé InChI |
IHFUIMKEEDRDBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC(=NC=C2C(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


